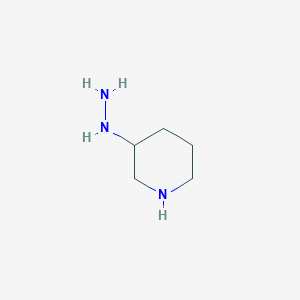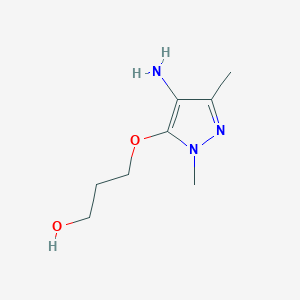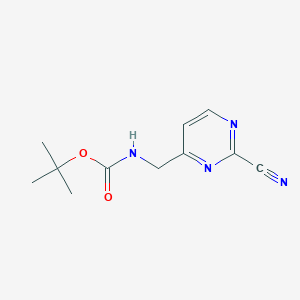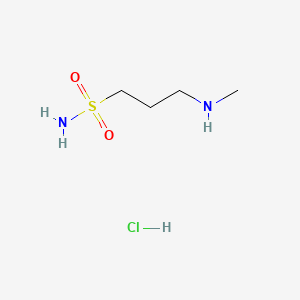
3-(Methylamino)propane-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C4H12N2O2S. It is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is often used as a reference standard in pharmaceutical testing due to its high purity and stability .
Métodos De Preparación
The synthesis of 3-(Methylamino)propane-1-sulfonamide hydrochloride typically involves a multi-step process. One common synthetic route starts with the reaction of propane-1-sulfonyl chloride with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve controlled temperatures and pH levels to ensure high yield and purity .
Análisis De Reacciones Químicas
3-(Methylamino)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(Methylamino)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in biochemical assays and as a reference standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their activity and function .
Comparación Con Compuestos Similares
3-(Methylamino)propane-1-sulfonamide hydrochloride can be compared with other similar compounds, such as:
Sulfanilamide: Both compounds contain the sulfonamide group, but this compound has a different structure and specific applications.
Methiopropamine: This compound is structurally related but has different pharmacological properties and uses.
Procaine: Another compound with a similar functional group but used primarily as a local anesthetic.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C4H13ClN2O2S |
|---|---|
Peso molecular |
188.68 g/mol |
Nombre IUPAC |
3-(methylamino)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-6-3-2-4-9(5,7)8;/h6H,2-4H2,1H3,(H2,5,7,8);1H |
Clave InChI |
QRJRWXONVJPYIX-UHFFFAOYSA-N |
SMILES canónico |
CNCCCS(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



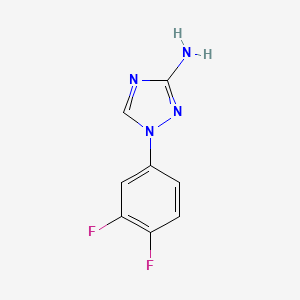
![Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate](/img/structure/B13489844.png)
![Benzyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13489852.png)
![Benzyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13489872.png)

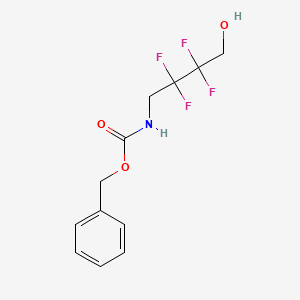
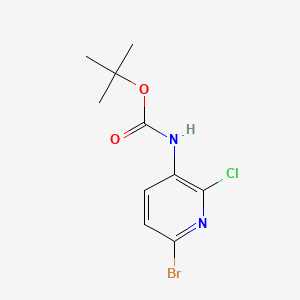
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
